N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: is a complex organic compound that features a benzothiazole and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 6-ethyl-1,3-benzothiazole and 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. The reaction conditions may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- 2-{(6-ethyl-1,3-benzothiazol-2-yl)[(4-methoxyphenyl)acetyl]amino}-N,N-dimethylethanaminium
- 4-{2-[benzoyl(6-ethyl-1,3-benzothiazol-2-yl)amino]ethyl}morpholin-4-ium
Uniqueness
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17N3OS2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H17N3OS2/c1-3-13-9-10-15-16(11-13)25-20(22-15)23-18(24)17-12(2)21-19(26-17)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3,(H,22,23,24) |
InChI Key |
GUWWSFZKPPRLHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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